molecular formula C29H30ClN3O4S B2664005 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216515-00-2

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2664005
CAS No.: 1216515-00-2
M. Wt: 552.09
InChI Key: XISIXXFVDQCFCU-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H30ClN3O4S and its molecular weight is 552.09. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

Compounds structurally similar to 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride have been synthesized and evaluated for their anticancer activities. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were compared to etoposide, a reference drug, showing that some derivatives exhibited higher anticancer activities, indicating the potential of benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

Another study focused on the synthesis and evaluation of N-substituted imidazolylbenzamides, demonstrating the potential of these compounds as selective class III agents for cardiac electrophysiological activity. These compounds, which share structural similarities with the target compound, were found to have potency comparable to sematilide, indicating their promise for the development of new cardiac medications (Morgan et al., 1990).

Antimicrobial Activity

Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and screened for antimicrobial activity, showcasing broad-spectrum effectiveness against bacterial and fungal strains. This research suggests that structural elements present in the query compound could contribute to antimicrobial properties, offering insights into the development of new antibiotics or antifungal agents (Padalkar et al., 2014).

Inhibition of Stearoyl-CoA Desaturase-1

Research into benzamide derivatives has also identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Such inhibitors, including those structurally related to the target compound, have shown efficacy in reducing plasma desaturation index in animal models, highlighting their potential in treating metabolic disorders (Uto et al., 2009).

Properties

IUPAC Name

4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S.ClH/c1-3-31(4-2)14-15-32(29-30-23-18-24-25(19-26(23)37-29)36-17-16-35-24)28(34)22-12-10-21(11-13-22)27(33)20-8-6-5-7-9-20;/h5-13,18-19H,3-4,14-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISIXXFVDQCFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.